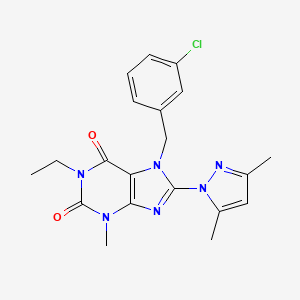
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorobenzyl group, a dimethylpyrazolyl group, and a purine core structure. The unique combination of these functional groups imparts specific chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.
Functional Group Introduction: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using a suitable chlorobenzyl halide.
Pyrazolyl Group Addition: The dimethylpyrazolyl group is added via a condensation reaction with a pyrazole derivative.
Final Assembly: The final step involves the coupling of the ethyl and methyl groups to the purine core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
科学的研究の応用
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 7-Benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-Chlorobenzyl)-8-(1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
特性
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-5-25-18(28)16-17(24(4)20(25)29)22-19(27-13(3)9-12(2)23-27)26(16)11-14-7-6-8-15(21)10-14/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKSFYCASXTQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=CC=C3)Cl)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














